4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of pyrazolone with methylamine . Another approach involves the reaction of pyrazole with methyl isocyanate . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, utilizing automated reactors and stringent quality control measures. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and hydroxyl groups on the pyrazole ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-methylpyrazole: Similar in structure but lacks the hydroxyl group.
3-amino-1-methylpyrazole: Differently substituted on the pyrazole ring.
4-amino-1H-pyrazole: Lacks the methyl group.
Uniqueness
4-amino-1-methyl-1H-pyrazol-3-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
2751611-48-8 |
---|---|
Molecular Formula |
C4H8ClN3O |
Molecular Weight |
149.58 g/mol |
IUPAC Name |
4-amino-2-methyl-1H-pyrazol-5-one;hydrochloride |
InChI |
InChI=1S/C4H7N3O.ClH/c1-7-2-3(5)4(8)6-7;/h2H,5H2,1H3,(H,6,8);1H |
InChI Key |
SUGDAPNMNJBXTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.